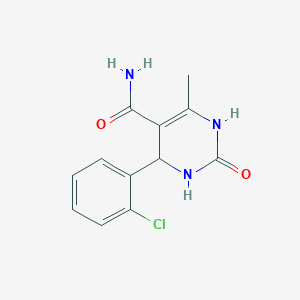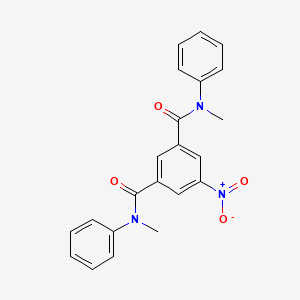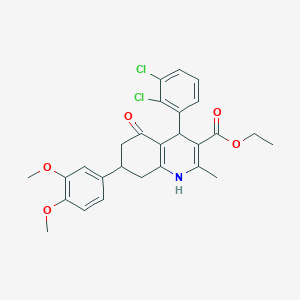
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin ist eine komplexe organische Verbindung, die zur Klasse der Benzoxadiazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzoxadiazolring umfasst, der mit Chlor-, Nitro- und Dimethylphenylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin erfolgt typischerweise durch Kondensation von substituierten o-Phenylendiaminen mit geeigneten Aldehyden oder Ketonen. Ein gängiges Verfahren beinhaltet die Verwendung von La(NO3)3·6H2O als Katalysator, um die Reaktion zu erleichtern . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und spezifische Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren für diese spezifische Verbindung nicht leicht verfügbar sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Katalysatoren in Industriequalität und den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Ausbeute umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Amingruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um die Chlorgruppe unter geeigneten Bedingungen zu ersetzen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat liefern, während die Substitution der Chlorgruppe zu verschiedenen substituierten Benzoxadiazolverbindungen führen könnte.
Wissenschaftliche Forschungsanwendungen
7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren. Die Chlor- und Dimethylphenylgruppen tragen zur Gesamtstabilität und Reaktivität der Verbindung bei und beeinflussen ihre Wechselwirkungen mit biologischen Molekülen.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzoxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and dimethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Chlor-N-(3,4-Dimethylphenyl)-4-chinazolinamin: Diese Verbindung teilt eine ähnliche Kernstruktur, unterscheidet sich jedoch in den Substituenten, die an den Benzoxadiazolring gebunden sind.
7-Chlor-N-(3,4-Dimethylphenyl)-8-methyl-2-(2-thienyl)-4-chinolincarboxamid: Eine weitere verwandte Verbindung mit einem anderen Substitutionsschema.
Einzigartigkeit
7-Chlor-N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H11ClN4O3 |
|---|---|
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O3/c1-7-3-4-9(5-8(7)2)16-11-6-10(15)12-13(18-22-17-12)14(11)19(20)21/h3-6,16H,1-2H3 |
InChI-Schlüssel |
JVCKWHYGSORGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)



![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
